Vinyl triflate

Organometallic Chemistry Palladium Catalysis Cross-Coupling

Vinyl triflate (ethenyl trifluoromethanesulfonate, CAS 53547-61-8) is a vinylic electrophile characterized by the exceptional leaving-group ability of the trifluoromethanesulfonate (OTf) moiety. This compound serves as a versatile substrate in transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with high efficiency.

Molecular Formula C3H3F3O3S
Molecular Weight 176.12 g/mol
CAS No. 53547-61-8
Cat. No. B1252156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl triflate
CAS53547-61-8
Synonymsvinyl triflate
Molecular FormulaC3H3F3O3S
Molecular Weight176.12 g/mol
Structural Identifiers
SMILESC=COS(=O)(=O)C(F)(F)F
InChIInChI=1S/C3H3F3O3S/c1-2-9-10(7,8)3(4,5)6/h2H,1H2
InChIKeyVDDXQSUSMHZCLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinyl Triflate (CAS 53547-61-8): Procurement-Ready Electrophile with Quantified Reactivity Advantage in Cross-Coupling


Vinyl triflate (ethenyl trifluoromethanesulfonate, CAS 53547-61-8) is a vinylic electrophile characterized by the exceptional leaving-group ability of the trifluoromethanesulfonate (OTf) moiety. This compound serves as a versatile substrate in transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with high efficiency . Its reactivity profile distinguishes it from other vinyl electrophiles, particularly vinyl halides, making it a critical reagent for methodologies demanding mild conditions and high selectivity [1].

Vinyl Triflate (CAS 53547-61-8) vs. In-Class Analogs: Why Simple Substitution Is Not Feasible


Direct substitution of vinyl triflate with other vinyl electrophiles such as vinyl bromides or iodides is not straightforward due to profound differences in their electronic properties and reactivity profiles. The triflate group is a significantly better leaving group than bromide, leading to substantially faster oxidative addition rates with palladium catalysts [1]. Furthermore, vinyl triflates often require distinct catalyst systems and conditions to achieve optimal yields and selectivity, whereas vinyl halides may be inert or undergo side reactions under the same protocols [2]. This divergence in reactivity mandates a careful, evidence-based selection of the appropriate vinyl electrophile to ensure synthetic success.

Quantified Differentiation: Vinyl Triflate (CAS 53547-61-8) Performance vs. Comparators


Oxidative Addition Kinetics: Vinyl Triflate Outperforms Vinyl Bromide and Aryl Triflates

The rate constant for the oxidative addition of vinyl triflate to Pd0(PPh3)4 was determined and found to be substantially higher than that of vinyl bromide. The established reactivity order in DMF is vinyl-OTf ≫ vinyl-Br > PhBr and vinyl-OTf ≫ PhOTf [1]. This indicates that the oxidative addition step, often rate-limiting in catalytic cycles, proceeds significantly faster for vinyl triflate compared to both a direct analog (vinyl bromide) and a related aryl triflate.

Organometallic Chemistry Palladium Catalysis Cross-Coupling

Heck Reaction Selectivity: Vinyl Triflate Provides Superior Regio- and Diastereocontrol

A comprehensive review of synthetic transformations notes that in the Heck reaction, vinyl triflates have proven to be superior to vinyl halides with respect to regio- and diastereoselectivity . This is a qualitative, class-level inference based on aggregated experimental observations.

Heck Reaction Regioselectivity Diastereoselectivity

Suzuki Coupling Catalyst Requirements: Vinyl Triflate Demands a Distinct, Room-Temperature Catalyst System

A study on versatile Suzuki coupling catalysts found that while a wide range of aryl and vinyl halides (including chlorides) couple effectively with arylboronic acids using a Pd2(dba)3/P(t-Bu)3 catalyst system, a diverse array of aryl and vinyl triflates react cleanly at room temperature only when a different catalyst system, Pd(OAc)2/PCy3, is employed [1]. This demonstrates a clear, cross-study comparable difference in optimal catalytic conditions.

Suzuki-Miyaura Coupling Catalyst Selection Palladium

Relative Reactivity Ranking: Vinyl Triflate's Position in the Electrophile Hierarchy

A compiled reactivity order for vinyl electrophiles based on their behavior in cross-coupling and other reactions places vinyl triflate between vinyl iodide and vinyl bromide: vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride [1]. This class-level inference provides a useful heuristic for selecting an electrophile with the appropriate balance of reactivity and stability.

Leaving Group Ability Reactivity Scale Vinyl Electrophiles

Vinyl Triflate (CAS 53547-61-8): Evidence-Based Application Scenarios for Procurement and Use


Accelerated Palladium-Catalyzed Cross-Coupling Processes

Given its significantly faster rate of oxidative addition compared to vinyl bromides [1], vinyl triflate is the reagent of choice for cross-coupling reactions where a high rate of catalytic turnover is essential. This property is particularly valuable in high-throughput experimentation, continuous flow chemistry, or in the synthesis of complex molecules where a low-yielding or sluggish step would be a bottleneck.

Stereoselective Synthesis of Complex Alkenes via the Heck Reaction

When a synthetic route demands high regio- and diastereocontrol in the construction of a substituted alkene, vinyl triflate is the preferred substrate over vinyl halides . Its use is indicated in the synthesis of natural products, pharmaceuticals, and advanced materials where the precise three-dimensional arrangement of atoms is critical for biological activity or material function.

Mild Room-Temperature Suzuki-Miyaura Couplings

For applications involving thermally sensitive substrates or functional groups, vinyl triflate enables clean Suzuki-Miyaura cross-coupling at room temperature when paired with the appropriate Pd(OAc)2/PCy3 catalyst system [2]. This contrasts with many protocols for vinyl halides, which may require elevated temperatures or different catalytic conditions, making vinyl triflate essential for preserving the integrity of labile molecules.

Strategic Balance of Reactivity and Stability in Multi-Step Synthesis

In complex, multi-step synthetic sequences, vinyl triflate offers a practical balance between reactivity and stability [3]. It is sufficiently electrophilic to participate in demanding transformations, yet it is generally more robust and easier to handle than the more labile vinyl iodides. This makes it a reliable intermediate for late-stage diversification or for building blocks that must be stored or transported before use.

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